

Understanding the chemical structure and properties of Tiagabine hydrochloride hydrate

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Compound of Interest

Compound Name: Tiagabine hydrochloride hydrate

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An In-depth Technical Guide to Tiagabine Hydrochloride Hydrate

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **Tiagabine hydrochloride hydrate**. It is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support advanced research and formulation activities.

Chemical Structure and Identification

Tiagabine hydrochloride hydrate is the hydrated salt of Tiagabine, a derivative of nipecotic acid. Chemically, it is known as (-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride monohydrate.[1] The lipophilic side chain enhances its ability to cross the bloodbrain barrier.

Chemical Structure:

Table 1: Chemical Identifiers for Tiagabine Hydrochloride Hydrate



Identifier	Value	
IUPAC Name	(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-en- 1-yl]piperidine-3-carboxylic acid;hydrochloride;hydrate	
CAS Number	145821-57-4	
Molecular Formula	C20H25NO2S2·HCl·H2O	
Molecular Weight	430.02 g/mol	

Physicochemical Properties

Tiagabine hydrochloride hydrate presents as a white to off-white crystalline powder.[2] Its solubility and stability are critical parameters for formulation development.

Table 2: Physicochemical Properties of Tiagabine Hydrochloride Hydrate

Property	Value	Reference
Melting Point	82.6°C (onset, DSC)	[3]
Solubility in Water	Freely soluble (>50 mg/mL)	[2]
Solubility in DMSO	82 mg/mL	[4]
Solubility in Ethanol	Sparingly soluble	[2]
рКаı	3.3	
pKa ₂	9.4	_
Partition Coefficient (octanol/water)	39.3 (pH 7.4)	_

Mechanism of Action: GABA Reuptake Inhibition

Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1), which is present on both presynaptic neurons and glial cells.[5] By blocking GAT-1, Tiagabine increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synaptic

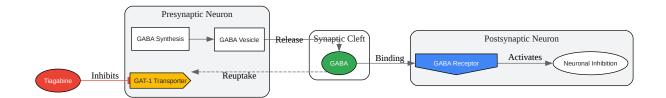




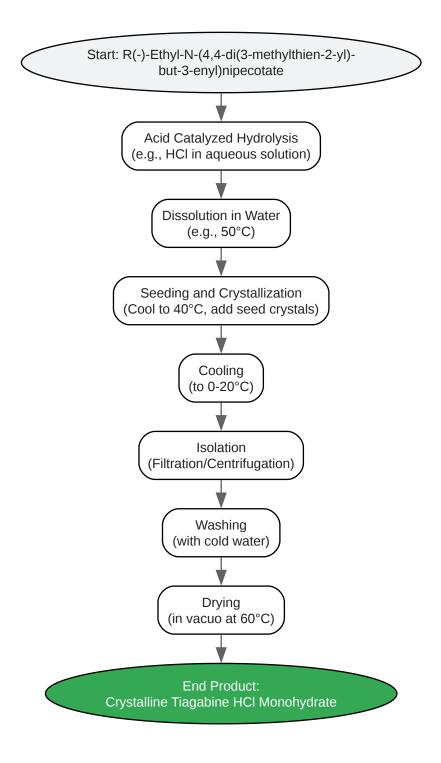


cleft. This enhancement of GABAergic neurotransmission leads to a reduction in neuronal excitability, which is the basis of its anticonvulsant activity.[4]

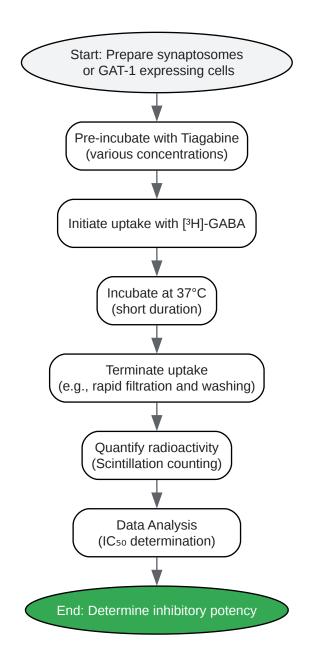












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